![molecular formula C18H21NO3 B4015758 1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B4015758.png)
1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine
Description
Synthesis Analysis
The synthesis of compounds related to 1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine involves reactions that introduce various substituents into the nucleus of pyrrolidin-2-ones, aiming to explore their chemical properties and biological activities. For example, the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-propane derivatives in dioxane has been utilized to synthesize derivatives by Rubtsova et al. (2020), indicating a methodology for incorporating diverse functional groups into the pyrrolidin-2-one structure (Rubtsova et al., 2020).
Molecular Structure Analysis
The structural analysis of these synthesized compounds is crucial for understanding their potential applications and interactions. Techniques such as 1H NMR spectroscopy and IR spectrometry have been employed to confirm the structures of the synthesized compounds, revealing characteristic peaks and bands that indicate the presence of specific functional groups, as demonstrated in the work by Rubtsova et al. (2020) (Rubtsova et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by the introduced substituents. For instance, the addition and oxidative rearrangement reactions involving 3-furfurals and 3-furyl imines open new pathways to substituted furans and pyrroles, showcasing the versatility of these compounds in synthesizing heterocyclic structures with potential biological activities (Kelly et al., 2008).
properties
IUPAC Name |
3-(furan-2-yl)-3-(2-methoxyphenyl)-1-pyrrolidin-1-ylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-8-3-2-7-14(16)15(17-9-6-12-22-17)13-18(20)19-10-4-5-11-19/h2-3,6-9,12,15H,4-5,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJYVWXWVBQORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)N2CCCC2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-YL)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-YL)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.